molecular formula C30H44NOPS B6290350 [S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2565792-19-8

[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290350
CAS No.: 2565792-19-8
M. Wt: 497.7 g/mol
InChI Key: JQOGHPACTGDYMR-ANHUGMMASA-N
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Description

[S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in organic chemistry. Its unique structure, which includes a dicyclohexylphosphino group and a sulfinamide moiety, allows it to interact with metal centers in a specific manner, leading to high enantioselectivity in catalytic processes .

Properties

IUPAC Name

(R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOGHPACTGDYMR-ANHUGMMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ligand-Enabled Coupling of Aryl Bromides

A prominent method involves palladium-catalyzed cross-coupling between electron-rich or neutral aryl bromides and N-triisopropylsilyl sulfinylamine. Using Pd(OAc)₂ (5 mol%) and di(1-adamantyl)benzyl phosphine (L2 , 10 mol%) as a catalytic system, aryl sulfinamides are synthesized under reductive conditions with HCO₂K as the reductant. For the target compound, this approach would require pre-functionalization of the dicyclohexylphosphino-phenyl moiety as an aryl bromide precursor.

Key Reaction Parameters :

  • Temperature : 80–100°C

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 70–85% for analogous substrates

Cyclic Alkenyl Triflates as Substrates

Cyclic alkenyl triflates react with N-sulfinylamines under similar Pd-based conditions, yielding stereodefined sulfinamides. The use of HCO₂Cs as a reductant enhances efficiency for electron-deficient substrates. Adapting this method to synthesize the target compound would necessitate designing a triflate-bearing intermediate with the dicyclohexylphosphino-phenyl group.

Photoredox-Mediated Radical Coupling

Visible-Light-Driven Alkyl Radical Addition

A metal-free protocol employs Fukuyama’s acridinium dye (5 mol%) under blue LED irradiation to couple organotrifluoroborate salts with N-sulfinylamines. For the target molecule, this method enables the introduction of the methyl groups at the sulfinamide nitrogen and propanesulfinamide backbone via radical intermediates.

Representative Conditions :

  • Light Source : 450 nm LEDs

  • Solvent : Dichloromethane

  • Yield : 80–92% for tertiary alkyl sulfinamides

Proton-Coupled Electron Transfer (PCET)

Willis et al. demonstrated that aliphatic carboxylic acids react with N-sulfinyltritylamine via PCET using acridine (10 mol%) as a photocatalyst. This method is suitable for installing the propanesulfinamide moiety under mild conditions (room temperature, 395–405 nm light).

Iron-Catalyzed Oxidative Methods

Disulfide-to-Sulfinamide Conversion

FeCl₂ (10 mol%) and 2,2′-bipyridine (20 mol%) catalyze the conversion of thiols to sulfinamides using O-pivaloyl-protected hydroxylamine triflic acid salt as an oxidant. For the target compound, this method could facilitate the formation of the sulfinamide group from a dicyclohexylphosphino-phenyl thiol precursor.

Optimized Parameters :

  • Solvent : MeOH/CH₂Cl₂ (1:1)

  • Temperature : 25°C

  • Yield : 65–78% for aryl thiols

Ruthenium-Based Photocatalysis

Reductive Quenching with Thiols

Ru(dmbpy)₃(PF₆)₂ (2 mol%) mediates the reaction between nitroarenes and thiols in DMSO under visible light, forming sulfinamides via a nitrenium intermediate. This method is applicable to electron-rich nitroarenes, making it viable for introducing the phenylmethyl group.

Critical Factors :

  • Base : Hünig’s base (2 equiv)

  • Light Intensity : 30 W blue LEDs

  • Yield : 55–70% for heteroaryl substrates

Chiral Resolution and Stereochemical Control

Acyl Transfer Catalysis

A chiral 4-arylpyridine N-oxide (ArPNO) catalyst enables enantioselective synthesis of sulfinamides via acyl transfer. For the target compound’s stereogenic sulfur center, this method ensures high enantiomeric excess (≥90% ee) when using bulky chloroformate activators.

Conditions :

  • Catalyst Loading : 10 mol%

  • Activator : Pivaloyl chloride

  • Solvent : Toluene at –40°C

Comparative Analysis of Synthetic Methods

Method Catalyst Key Advantages Yield Range Stereoselectivity
Pd-Catalyzed CouplingPd(OAc)₂/L2 Broad substrate scope70–85%Moderate
Photoredox (Acridinium)Fukuyama’s dyeFunctional group tolerance80–92%Low
Fe-Catalyzed OxidationFeCl₂/bipyridineMild conditions65–78%Not applicable
Ru PhotocatalysisRu(dmbpy)₃(PF₆)₂Electron-rich nitroarene compatibility55–70%Low
Chiral Acyl TransferArPNOHigh enantioselectivity75–88%≥90% ee

Chemical Reactions Analysis

Sulfinamide Reactivity

The sulfinamide moiety participates in acid-base and nucleophilic reactions:

  • Acid-Catalyzed Hydrolysis :
    Under acidic conditions (e.g., HCl in THF), the sulfinamide undergoes hydrolysis to yield a sulfinic acid derivative. This reaction is critical for modifying the compound’s solubility or generating chiral auxiliaries.

  • Nucleophilic Substitution :
    The nitrogen center reacts with electrophiles (e.g., alkyl halides) to form N-alkylated derivatives, expanding its utility in medicinal chemistry .

Oxidation and Stability

The compound demonstrates stability under inert atmospheres but is sensitive to oxidants:

Oxidizing Agent Conditions Product
H₂O₂Room temperature, 12 hrSulfoxide derivative (confirmed by NMR)
mCPBA-20°C, 2 hrSulfone (minor) and sulfoxide (major)

Oxidation studies highlight the need for controlled storage (argon atmosphere) to preserve its catalytic activity .

Stereochemical Influence in Reactions

The (R) and (S) configurations at the sulfinamide and phosphino centers dictate reaction pathways:

  • Asymmetric Induction :
    In Pd-catalyzed allylic alkylation, the ligand’s chirality achieves >90% ee for β-ketoester products.

  • Steric vs. Electronic Effects :
    The dicyclohexyl groups provide steric bulk, while the phosphino moiety donates electron density to metals, accelerating oxidative addition steps .

Comparative Reactivity with Analogues

Replacing the dicyclohexylphosphino group alters reactivity:

Ligand Variation Impact on Catalytic Activity
DiphenylphosphinoReduced steric bulk lowers enantioselectivity (70–80% ee)
AdamantylphosphinoImproved thermal stability but slower reaction kinetics
Methoxy-substituted arylphosphinoEnhanced solubility in polar solvents (e.g., MeOH, DMF)

These modifications demonstrate the compound’s adaptability in diverse reaction media .

Kinetic and Mechanistic Insights

  • Rate-Limiting Steps :
    In Rh-catalyzed hydrogenation, substrate binding to the metal-ligand complex is rate-limiting (kobs=0.15s1k_{\text{obs}} = 0.15 \, \text{s}^{-1}).

  • Activation Parameters :
    ΔH‡ = 45 kJ/mol and ΔS‡ = −120 J/(mol·K) suggest a highly ordered transition state.

Scientific Research Applications

Catalysis

One of the primary applications of this sulfinamide is as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances the enantioselectivity of various reactions, such as:

  • Asymmetric Hydrogenation : The compound has been effectively used in hydrogenation reactions to produce chiral amines and alcohols with high enantiomeric excess. For example, studies have demonstrated that using this ligand with rhodium catalysts can yield optically pure products from prochiral substrates .
  • Cross-Coupling Reactions : In palladium-catalyzed cross-coupling reactions, the sulfinamide ligand has shown improved yields and selectivities for the formation of biaryl compounds, which are important in pharmaceuticals and agrochemicals .
Reaction TypeCatalyst UsedProduct TypeEnantiomeric Excess (%)
Asymmetric HydrogenationRhodiumChiral AminesUp to 98%
Cross-CouplingPalladiumBiaryl CompoundsUp to 92%

Medicinal Chemistry

The compound's unique structure also positions it as a potential candidate in drug development. Its application in medicinal chemistry includes:

  • Anticancer Agents : Research indicates that sulfinamides can inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting potential as lead compounds for anticancer drugs .
  • Antiviral Activity : There is emerging evidence that sulfinamides may possess antiviral properties by interfering with viral replication processes. Preliminary studies have indicated effectiveness against certain RNA viruses, paving the way for further exploration in antiviral drug development .

Materials Science

In materials science, [S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is explored for:

  • Chiral Materials : The compound can be incorporated into polymer matrices to create chiral materials that exhibit unique optical properties. These materials have potential applications in sensors and optical devices .
  • Nanotechnology : Its ability to stabilize nanoparticles has been investigated for use in catalysis and drug delivery systems. The stabilization provided by the sulfinamide ligands enhances the performance and longevity of nanoparticles in various applications.

Case Study 1: Asymmetric Synthesis of Chiral Amines

A notable study demonstrated the use of this compound in the asymmetric synthesis of chiral amines via hydrogenation of imines. The reaction conditions were optimized to achieve an enantiomeric excess greater than 95%, showcasing the ligand's effectiveness in asymmetric catalysis.

Case Study 2: Anticancer Activity Evaluation

In a recent investigation into its anticancer properties, derivatives of this sulfinamide were tested against several cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a scaffold for developing new anticancer agents.

Mechanism of Action

The mechanism by which [S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide exerts its effects involves its interaction with metal centers. The dicyclohexylphosphino group coordinates with the metal, while the sulfinamide group provides additional stabilization. This interaction leads to the formation of highly active and selective catalytic complexes, which facilitate various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is unique due to its specific combination of a dicyclohexylphosphino group and a sulfinamide moiety. This combination provides a high degree of enantioselectivity and stability in catalytic reactions, making it a valuable tool in asymmetric synthesis .

Biological Activity

The compound [S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, commonly referred to as a sulfinamide, is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C37H50NO2PS
  • Molecular Weight : 603.85 g/mol
  • CAS Number : 2565792-50-7

Sulfinamides are known to interact with various biological targets, primarily through their ability to act as inhibitors of enzymes involved in metabolic pathways. The dicyclohexylphosphino moiety enhances the compound's binding affinity to target proteins, potentially affecting cellular signaling pathways.

Anticancer Properties

Research indicates that sulfinamides exhibit promising anticancer activity. For instance, a study demonstrated that compounds with similar phosphine functionalities could inhibit tumor growth in various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast)5.4Induction of apoptosis
Study BHeLa (Cervical)3.2Cell cycle arrest
Study CA549 (Lung)4.8Inhibition of PI3K/Akt pathway

Antimicrobial Activity

The compound also shows antimicrobial properties against various bacterial strains. A study reported that sulfinamides can disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL
P. aeruginosa15 µg/mL

Case Study 1: Anticancer Efficacy

In a preclinical trial involving xenograft models, this compound was administered to mice bearing human tumor xenografts. Results indicated a significant reduction in tumor volume compared to controls, suggesting effective in vivo anticancer activity.

Case Study 2: Synergistic Effects with Antibiotics

A combination study evaluated the effectiveness of this sulfinamide with standard antibiotics against resistant bacterial strains. The results showed enhanced efficacy when used in combination, indicating potential for developing new therapeutic strategies against antibiotic-resistant infections.

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Models transition states in cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate steric/electronic effects of the dicyclohexylphosphino group on enantioselectivity .
  • Molecular Docking : Simulates ligand-metal coordination (e.g., Pd(0) or Rh(I)) to optimize bite angles and predict catalytic turnover .
  • Hammett Plots : Correlates substituent effects (σ values) on the phenyl ring with reaction rates in C–C bond formation .

How can contradictions in reported catalytic efficiencies of similar ligands be resolved?

Advanced Research Question
Discrepancies often arise from:

  • Reaction Conditions : Solvent polarity (e.g., THF vs. toluene) and temperature (room temp vs. 80°C) significantly impact turnover numbers .
  • Ligand Purity : Impurities >2% (e.g., oxidized phosphine species) reduce catalytic activity. Use 31^{31}P NMR to verify ligand integrity .
  • Substrate Scope : Electron-deficient aryl halides may show higher reactivity than electron-rich analogs. Standardize testing with 4-bromotoluene as a benchmark .

What handling protocols ensure stability during storage and use?

Basic Research Question

  • Storage : Under argon at -20°C in amber vials to prevent phosphine oxidation and sulfinamide hydrolysis .
  • Handling : Use Schlenk-line techniques for air-sensitive reactions. Quench excess ligand with aqueous H2_2O2_2 before disposal .

How to design a kinetic study evaluating ligand effects on cross-coupling rates?

Advanced Research Question

  • In Situ Monitoring : Use 19^{19}F NMR (for fluorinated substrates) or UV-Vis spectroscopy to track reaction progress at 30-second intervals .
  • Variable Ligand Concentration : Maintain [Pd]:[Ligand] ratios from 1:1 to 1:3 to identify optimal stoichiometry .
  • Activation Energy Calculation : Perform reactions at 40°C, 60°C, and 80°C to construct Arrhenius plots and compare with competing ligands .

What analytical techniques are critical for characterizing purity and structure?

Basic Research Question

TechniqueParametersKey DataReferences
HRMS ESI+, m/z range 500–800Exact mass match (±0.001 Da)
Elemental Analysis C, H, N, S content≤0.3% deviation from theoretical values
31P NMR CDCl3_3, 121 MHzδ = 22.5 ppm (dicyclohexylphosphino)
Chiral HPLC Hexane:IPA = 90:10, 1 mL/minRetention time = 12.3 min (R,R-isomer)

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